

# K118: A Pan-SHIP1/2 Inhibitor with Therapeutic Potential in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Metabolic syndrome, a constellation of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The intricate interplay of metabolic and inflammatory pathways in the pathogenesis of this syndrome necessitates the exploration of novel therapeutic targets. **K118**, a small-molecule pan-inhibitor of SH2-containing inositol 5'-phosphatase 1 (SHIP1) and SHIP2, has emerged as a promising preclinical candidate for the treatment of metabolic syndrome. In vivo studies have demonstrated the potential of **K118** to reverse diet-induced obesity, improve glucose homeostasis, and modulate adipose tissue inflammation, key hallmarks of metabolic syndrome. This document provides a comprehensive technical overview of the preclinical data, experimental methodologies, and proposed mechanism of action for **K118**.

# Preclinical Efficacy of K118 in a Murine Model of Metabolic Syndrome

**K118** has been evaluated in a diet-induced obese (DIO) C57BL/6 mouse model, a well-established preclinical model that recapitulates many of the key features of human metabolic syndrome. The data presented below is from a seminal study by Srivastava et al. (2016).[1][2]

### **Quantitative Data Summary**



The following tables summarize the key quantitative outcomes from the in vivo evaluation of **K118** in DIO mice.

Table 1: Effects of **K118** on Body Weight and Composition in Diet-Induced Obese (DIO) Mice[1] [2][3]

| Parameter       | Vehicle<br>Control (Pre-<br>Tx) | Vehicle<br>Control (Post-<br>Tx) | K118-Treated<br>(Pre-Tx) | K118-Treated<br>(Post-Tx) |
|-----------------|---------------------------------|----------------------------------|--------------------------|---------------------------|
| Body Weight (g) | ~45 g                           | Increase                         | ~45 g                    | Significant<br>Decrease   |
| Body Fat (%)    | ~30%                            | ~32%                             | ~30%                     | ~22%                      |

<sup>\*</sup>Tx = Treatment. Mice were treated for 4 weeks.

Table 2: Effects of K118 on Glucose Homeostasis in Diet-Induced Obese (DIO) Mice[1][2]

| Parameter                        | Vehicle Control | K118-Treated |
|----------------------------------|-----------------|--------------|
| Fasting Blood Glucose (mg/dL)    | ~150 mg/dL      | ~100 mg/dL   |
| Ad Libitum Blood Glucose (mg/dL) | ~200 mg/dL      | ~150 mg/dL   |
| Fasting Serum Insulin (pg/mL)    | ~1500 pg/mL     | ~500 pg/mL   |
| Ad Libitum Serum Insulin (pg/mL) | ~3000 pg/mL     | ~1000 pg/mL  |

Table 3: Intraperitoneal Glucose Tolerance Test (IPGTT) in **K118**-Treated DIO Mice[1]



| Time Point (minutes) | Vehicle Control (Blood<br>Glucose, mg/dL) | K118-Treated (Blood<br>Glucose, mg/dL) |
|----------------------|-------------------------------------------|----------------------------------------|
| 0                    | ~150                                      | ~100                                   |
| 15                   | ~450                                      | ~300                                   |
| 30                   | ~400                                      | ~250                                   |
| 60                   | ~300                                      | ~150                                   |
| 120                  | ~200                                      | ~100                                   |

## **Experimental Protocols**

The following section details the methodologies employed in the key preclinical studies evaluating **K118**.

### In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

- Animal Model: Male C57BL/6 mice were fed a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity and metabolic syndrome phenotypes.[4]
- Compound Administration: **K118** was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.[1][2]
- Dosing Regimen: Injections were given twice per week for a duration of 4 weeks.[1][3]
- Control Group: A vehicle control group (water) was used for comparison.
- Body Weight and Composition: Body weight was monitored throughout the study. Body fat and lean mass were measured before and after the treatment period using techniques such as magnetic resonance imaging (MRI) or dual-energy X-ray absorptiometry (DEXA).
- Glucose Homeostasis Assessment:
  - Blood Glucose: Fasting and ad libitum blood glucose levels were measured from tail vein blood samples using a standard glucometer.[1]



- Serum Insulin: Blood was collected for serum preparation, and insulin levels were quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
- Intraperitoneal Glucose Tolerance Test (IPGTT): After a fasting period, mice were administered an i.p. injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels were then measured at various time points (e.g., 0, 15, 30, 60, and 120 minutes) postinjection to assess glucose clearance.[1]

### **Signaling Pathways and Mechanism of Action**

**K118** is a pan-inhibitor of SHIP1 and SHIP2, which are key negative regulators of the phosphoinositide 3-kinase (PI3K) signaling pathway.[5] By inhibiting SHIP1/2, **K118** is proposed to modulate immune cell populations within the visceral adipose tissue (VAT), leading to a reduction in chronic low-grade inflammation, a hallmark of metabolic syndrome.

## Proposed Signaling Pathway of K118 in Visceral Adipose Tissue









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. JCI Insight A small-molecule inhibitor of SHIP1 reverses age- and diet-associated obesity and metabolic syndrome [insight.jci.org]
- 2. A small-molecule inhibitor of SHIP1 reverses age- and diet-associated obesity and metabolic syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR PMC [pmc.ncbi.nlm.nih.gov]
- 5. K118 (SHIP1/2 Inhibitor) Echelon Biosciences [echelon-inc.com]
- To cite this document: BenchChem. [K118: A Pan-SHIP1/2 Inhibitor with Therapeutic Potential in Metabolic Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608289#k118-as-a-potential-therapeutic-formetabolic-syndrome]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com